4-METHYLQUINOLINE

Catalog No.
S573362
CAS No.
491-35-0
M.F
C10H9N
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-METHYLQUINOLINE

CAS Number

491-35-0

Product Name

4-METHYLQUINOLINE

IUPAC Name

4-methylquinoline

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C10H9N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-7H,1H3

InChI Key

MUDSDYNRBDKLGK-UHFFFAOYSA-N

SMILES

CC1=CC=NC2=CC=CC=C12

Solubility

Slightly soluble in water
Soluble in ethanol, ether, and acetone.
Miscible with alcohol and benzene
Soluble in mineral acid; insoluble in alkali
In water, 783 mg/liter @ 25 °C
Soluble in benzene and ether; Slightly soluble in water
Soluble (in ethanol)

Synonyms

4-methylquinoline, 4-methylquinoline hydrochloride

Canonical SMILES

CC1=CC=NC2=CC=CC=C12

Antioxidant Activity Enhancement in Callus Cultures

Scientific Field:

Plant Biotechnology and Medicinal Plant Research

Summary:

Conclusion:

These findings are valuable for scaling up callus cultures of L. sativum for commercial lepidine production, given its unique pharmaceutical properties .

Anticancer Properties

Scientific Field:

Cancer Research and Natural Product Studies

Summary:

Lepidium sativum: (garden cress) has been widely used for its therapeutic applications, including anticancer effects. Natural glucosinolates found in garden cress may contribute to its chemoprotective properties .

4-Methylquinoline, also known as Lepidine, is a heterocyclic aromatic organic compound with the molecular formula C10H9NC_{10}H_9N and a molecular weight of approximately 143.19 g/mol . This compound features a quinoline structure with a methyl group attached at the 4-position, which influences its chemical properties and reactivity. The compound is characterized by its pale yellow liquid form and has been utilized in various chemical applications, including the synthesis of dyes and pharmaceuticals .

. It can undergo oxidation to form quinoline-4-carbaldehydes using hypervalent iodine(III) reagents under mild, metal-free conditions, demonstrating high chemoselectivity and functional group tolerance . Additionally, it reacts with alcohols and sodium azide in trifluoroacetic acid to yield 2-hydroxyalkyl derivatives . The methyl group in 4-methylquinoline is relatively acidic, allowing for condensation reactions, especially when the nitrogen atom is quaternized .

4-Methylquinoline exhibits a range of biological activities. It has been identified as a mutagen, indicating potential genotoxic effects . Moreover, compounds derived from 4-methylquinoline have shown anti-inflammatory properties and have been investigated for their role in various biological pathways, making them of interest in medicinal chemistry .

Several methods exist for synthesizing 4-methylquinoline:

  • Vapor-Phase Synthesis: This method involves the reaction of acetaldehyde and aniline over BEA zeolite catalysts, yielding both 2-methylquinoline and 4-methylquinoline .
  • Oxidative Methods: The chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes can be performed using hypervalent iodine(III) reagents .
  • Condensation Reactions: The compound can also be synthesized via condensation reactions involving substituted amines and aldehydes under acidic conditions.

4-Methylquinoline has diverse applications across various fields:

  • Dye Production: It is used in synthesizing specific dyes due to its stable aromatic structure.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses owing to their biological activities.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis for various chemical compounds.

Interaction studies involving 4-methylquinoline have highlighted its reactivity with different reagents. For instance, the compound's ability to form derivatives with alcohols suggests it can participate in nucleophilic substitution reactions. Furthermore, its mutagenic properties necessitate investigations into its interactions with DNA and cellular components to understand its biological implications better .

Several compounds share structural similarities with 4-methylquinoline. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
QuinolineC9H7NParent compound without methyl substitution; used extensively in organic synthesis.
2-MethylquinolineC10H9NMethyl group at the 2-position; exhibits different reactivity patterns compared to 4-methylquinoline.
8-MethylquinolineC10H9NMethyl group at the 8-position; known for its use as a chelating agent in coordination chemistry.
QuinaldineC10H9NIsomer with methyl at the 2-position; used as a solvent and reagent in organic synthesis.

The unique positioning of the methyl group in 4-methylquinoline influences its chemical behavior significantly compared to these similar compounds, particularly regarding its reactivity and biological activity.

Physical Description

Colourless oily liquid; Pungent heavy quinoline-like odou

Color/Form

Colorless, oily liquid

XLogP3

2.6

Boiling Point

262.0 °C
261-263 °C

Density

1.0826 @ 20 °C
1.060-1.066

LogP

2.61 (LogP)
log Kow = 2.61

Odor

Quinoline odo

Melting Point

9.5 °C

UNII

116169T3O8

Related CAS

3007-43-0 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 277 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 234 of 277 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 277 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 mmHg
6.4X10-3 mm Hg @ 20 °C /Extrapolated/

Pictograms

Irritant

Irritant

Other CAS

491-35-0
3007-43-0

Wikipedia

Lepidine

Methods of Manufacturing

4-Methylquinoline can be recovered from the highest-boiling fraction of the coal-tar quinoline bases via its o-cresol addition compound. It can be synthesized by condensation of aniline and methyl vinyl ketone.

General Manufacturing Information

Quinoline, 4-methyl-: ACTIVE

Interactions

Quinoline and all 7 positional isomers of methylquinoline were assayed for tumor-initiating activity on the skin of SENCAR female mice with promotion by tetradecanoyl phorbol acetate. ... Quinoline induced tumors in 53% of the mice (0.73 tumors per animal). While 2-, 3-, 5- and 7-methylquinoline did not exhibit significant tumorigenic activity in this assay, 4-methylquinoline induced tumors in 45% of the mice (0.90 tumors per animal). 8-Methylquinoline induced tumors in 45% of the mice (0.66 tumors per animal).

Stability Shelf Life

Protect from light.

Dates

Modify: 2023-08-15

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